N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride
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Description
N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C14H14ClN3S2 and its molecular weight is 323.86. The purity is usually 95%.
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Biological Activity
N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a compound with significant potential in pharmacology due to its unique structural characteristics, which combine thiazole, pyridine, and thiophene moieties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClN3S with a molecular weight of approximately 273.77 g/mol. The hydrochloride form enhances its solubility, making it suitable for various biological applications.
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The compound's structure suggests that it may interact with bacterial cell membranes or specific microbial targets.
Key Findings:
- Minimum Inhibitory Concentration (MIC): In vitro studies have shown that the compound displays MIC values comparable to standard antibiotics against various Gram-positive and Gram-negative bacteria. For instance, derivatives of similar thiazole compounds have demonstrated MIC values as low as 32.6 µg/mL against E. coli and S. aureus .
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32.6 |
S. aureus | 62.5 |
P. aeruginosa | 47.5 |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Thiazole derivatives have been reported to exhibit cytotoxic effects in various cancer cell lines.
Case Study:
A study involving thiazole compounds indicated that certain derivatives showed promising results against breast cancer cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Cancer Cell Line | IC50 (µM) | Reference Drug |
---|---|---|
A431 (epidermoid) | <10 | Doxorubicin |
MCF7 (breast) | <15 | Cisplatin |
The biological activity of this compound can be attributed to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. The presence of heteroatoms in the thiazole and pyridine rings enhances its reactivity and interaction potential with proteins involved in microbial resistance and cancer progression .
Structural Similarities and Comparisons
N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amines share structural features with other biologically active compounds:
Compound Name | Notable Activity |
---|---|
4-(4-chlorothiophen-2-yl)thiazol-2-amine | Anti-inflammatory |
N-(4-methylpyridin-3-yl)-4-(4-methylthiophen-2-yl)thiazol- | Antimicrobial |
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK inhibitors |
These comparisons highlight the potential for developing new derivatives based on the thiazole framework, which could enhance selectivity and reduce toxicity.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2.ClH/c1-9-4-3-7-15-13(9)17-14-16-11(8-18-14)12-6-5-10(2)19-12;/h3-8H,1-2H3,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCMTOBHDYNACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC=C(S3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.